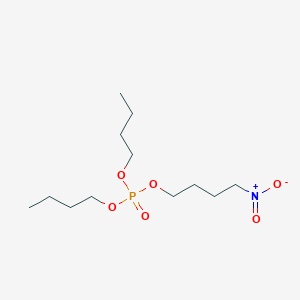
Dibutyl 4-nitrobutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 4-nitrobutyl phosphate: is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group bonded to two butyl groups and a 4-nitrobutyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyl 4-nitrobutyl phosphate typically involves the reaction of dibutyl phosphate with 4-nitrobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows: [ \text{(C}_4\text{H}_9\text{O)}_2\text{POH} + \text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 \rightarrow \text{(C}_4\text{H}_9\text{O)}_2\text{PO-CH}_2\text{CH}_2\text{CH}_2\text{NO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibutyl 4-nitrobutyl phosphate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phosphate ester can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: Dibutyl 4-aminobutyl phosphate.
Substitution: Various alkyl or aryl phosphate esters.
Scientific Research Applications
Chemistry: Dibutyl 4-nitrobutyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphate compounds. It is also employed in studies involving the reactivity of phosphate esters.
Biology: In biological research, this compound is used to study enzyme interactions with organophosphate compounds. It serves as a model compound for investigating the inhibition of acetylcholinesterase and other enzymes.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. It is also studied for its potential therapeutic effects in treating certain neurological disorders.
Industry: this compound is used as a plasticizer in the production of polymers and resins. It is also employed as a flame retardant and an additive in lubricants and hydraulic fluids.
Mechanism of Action
The mechanism of action of Dibutyl 4-nitrobutyl phosphate involves its interaction with biological molecules, particularly enzymes. The phosphate ester group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the case of acetylcholinesterase, where the compound can inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft.
Comparison with Similar Compounds
Dibutyl phosphate: Lacks the nitro group and has different reactivity and applications.
Tributyl phosphate: Contains three butyl groups and is used primarily as a solvent and plasticizer.
Dibutyl hydrogen phosphate: Contains a hydrogen atom instead of the nitrobutyl group and has different chemical properties.
Uniqueness: Dibutyl 4-nitrobutyl phosphate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with biological molecules are desired.
Properties
CAS No. |
112362-97-7 |
|---|---|
Molecular Formula |
C12H26NO6P |
Molecular Weight |
311.31 g/mol |
IUPAC Name |
dibutyl 4-nitrobutyl phosphate |
InChI |
InChI=1S/C12H26NO6P/c1-3-5-10-17-20(16,18-11-6-4-2)19-12-8-7-9-13(14)15/h3-12H2,1-2H3 |
InChI Key |
QGBROYUHFIPTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















